molecular formula C9H5ClN4 B3349833 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine CAS No. 240815-50-3

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Cat. No. B3349833
M. Wt: 204.61 g/mol
InChI Key: RBCJCRIFWFBXNY-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a chemical compound with the molecular formula C9H5ClN4 . It has a molecular weight of 204.62 .


Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is complex, with a fused ring system containing nitrogen and chlorine atoms . More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine are not available, related imidazo[1,2-a]pyrazine compounds have been studied. These studies involve regioselective metalations using TMP-bases .

Future Directions

The future directions for research on 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine could include further exploration of its synthesis, functionalization, and potential applications. For instance, its use as a pH probe suggests potential applications in biomedical research . Additionally, the development of methods for selectively decorating this heterocycle could be a promising area of future research .

properties

IUPAC Name

7-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-7-4-11-5-14(7)9-6(13-8)2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCJCRIFWFBXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=NC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446431
Record name 6-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

CAS RN

240815-50-3
Record name 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240815-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chen, AM Doweyko, D Norris, HH Gu… - Journal of medicinal …, 2004 - ACS Publications
A series of novel anilino 5-azaimidazoquinoxaline analogues possessing potent in vitro activity against p56 Lck and T cell proliferation have been discovered. Subsequent SAR studies …
Number of citations: 80 pubs.acs.org

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